molecular formula C20H24N4 B8597371 1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine CAS No. 652158-89-9

1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine

Cat. No.: B8597371
CAS No.: 652158-89-9
M. Wt: 320.4 g/mol
InChI Key: BRDHBRJZFBEQRI-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine is a useful research compound. Its molecular formula is C20H24N4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

652158-89-9

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

1-cyclopentyl-3-ethyl-N-(pyridin-3-ylmethyl)indazol-6-amine

InChI

InChI=1S/C20H24N4/c1-2-19-18-10-9-16(22-14-15-6-5-11-21-13-15)12-20(18)24(23-19)17-7-3-4-8-17/h5-6,9-13,17,22H,2-4,7-8,14H2,1H3

InChI Key

BRDHBRJZFBEQRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)NCC3=CN=CC=C3)C4CCCC4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 3-pyridinecarboxaldehyde (106 mg, 1.0 mol) in methanol (5.0 mL) was added 6-amino-1-cyclopentyl-3-ethyl-1H-indazole (240 mg, 1.05 mmol) and p-toluenesulfonic acid monohydrate (2.0 mg). The reaction mixture was stirred for 4 h. The flask was then cooled to 0° C. and sodium borohydride (0.09 g, 2.3 mmol) was added portion-wise over 4 h. The reaction mixture was allowed to warm to room temperature over 16h with stirring. TLC indicated the reaction was complete (1:3 hex:EA). The solvent was evaporated and diluted with water (10 mL) and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (5 mL), dried over sodium sulfate, and concentrated to yield the desired product. 1H NMR (300 MHz) δ 8.64 (s,1H), 8.51 (m,1H), 7.70 (m, 1H), 7.42 (d, J=8.4 Hz, 1H), 7.25 (m, 1H), 6.50 (m,1H), 6.33 (s,1H), 4.68 (p,J=7.8 Hz, 1H), 4.55 (br,1H), 4.40 (s,1H), 2.90 (q,J=7.7 Hz,2H), 2.1–1.8 (m,6H), 1.8–1.6 (m,2H), 1.34 (t,J=7.7 Hz,3H).
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
2 mg
Type
reactant
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Three
[Compound]
Name
16h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 3-pyridinecarboxaldehyde (106 mg, 1.0 mol) in methanol (5.0 mL) was added 6-amino-1-cyclopentyl-3-ethyl-1H-indazole (240 mg, 1.05 mmol) and p-toluenesulfonic acid monohydrate (2.0 mg). The reaction mixture was stirred for 4 h. The flask was then cooled to 0° C. and sodium borohydride (0.09 g, 2.3 mmol) was added portion-wise over 4 h. The reaction fixture was allowed to warm to room temperature over 16 h with stirring. TLC indicated the reaction was complete (1:3 hex:EA). The solvent was evaporated and diluted with water (10 mL) and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (5 mL), dried over sodium sulfate, and concentrated to yield the desired product. 1H NMR (300 MHz) δ 8.64 (s, 1H), 8.51 (m,1H), 7.70 (m, 1H), 7.42 (d, J=8.4 Hz, 1H), 7.25 (m, 1H), 6.50 (m,1H), 6.33 (s,1H), 4.68 (p,J=7.8 Hz, 1H), 4.55 (br,1H), 4.40 (s,1H), 2.90 (q,J=7.7 Hz, 2H), 2.1-1.8 (m,6H), 1.8-1.6 (m,2H), 1.34 (t,J=7.7 Hz, 3H).
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
2 mg
Type
reactant
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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